![molecular formula C22H19NO3S B2816487 2-[({[[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methylene]amino}oxy)carbonyl]thiophene CAS No. 338749-22-7](/img/structure/B2816487.png)
2-[({[[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methylene]amino}oxy)carbonyl]thiophene
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Overview
Description
“2-({[[2-(4-Methoxyphenyl)cyclopropylmethylene]amino}oxy)carbonyl]thiophene” is a chemical compound . It belongs to the class of thiophene derivatives, which have been of interest to scientists due to their potential as biologically active compounds .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. Some of the significant synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “2-({[[2-(4-Methoxyphenyl)cyclopropylmethylene]amino}oxy)carbonyl]thiophene” is complex, with multiple functional groups. It includes a thiophene ring, a methoxyphenyl group, a cyclopropyl group, and a phenylmethylene group .Scientific Research Applications
Synthesis and Biological Activities
- Compounds with structures similar to the query, including those with methoxyphenyl and thiophene units, have been synthesized and evaluated for their biological activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds demonstrated significant antimicrobial and antioxidant activities, indicating the potential pharmaceutical relevance of such structures (Raghavendra et al., 2016). These findings suggest that compounds with cyclopropyl and thiophene components might have valuable biological properties.
Anticancer Potential
- A series of novel thiophene and benzothiophene derivatives, designed to produce cyclized systems with potential anti-proliferative activity, have shown promising results against various tumor cell lines. Compounds such as ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate and ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylate were identified as the most active, highlighting the anticancer potential of thiophene derivatives (Mohareb et al., 2016).
Structural and Conformational Studies
- The structural elucidation and conformational analysis of related compounds, especially those with oxygen-containing substituents on the thiophene ring, provide insights into how these features may influence biological activity. The intramolecular and intermolecular geometries of such compounds have been determined, showing significant distortions and specific interactions that could be critical for their biological functions (Blake et al., 1999).
Chemical Properties and Reactivity
- The chemical reactivity and properties of compounds containing cyclopropyl and thiophene units have been explored, revealing unique moieties found in biologically active compounds and natural products. Studies on 2-nitrocyclopropanes, for example, have shown how these structures can be accessed and further converted into biologically relevant derivatives, such as cyclopropyl-amino acids, indicating the versatility and potential of these frameworks in medicinal chemistry (Ghosh et al., 2023).
The research on compounds related to "2-[({[2-(4-Methoxyphenyl)cyclopropylmethylene]amino}oxy)carbonyl]thiophene" demonstrates their potential in various scientific applications, particularly in the development of new pharmaceuticals with antimicrobial, antioxidant, and anticancer activities. The synthesis methods, structural analysis, and investigation of chemical properties provide a foundation for further exploration of these compounds in scientific research.
Future Directions
properties
IUPAC Name |
[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S/c1-25-17-11-9-15(10-12-17)18-14-19(18)21(16-6-3-2-4-7-16)23-26-22(24)20-8-5-13-27-20/h2-13,18-19H,14H2,1H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQYHPONISJPOF-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=CS3)/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({[[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methylene]amino}oxy)carbonyl]thiophene |
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